2-Nitronaphtho[2,1-B]furan-7-carbonitrile
Description
Contextual Placement within Nitrofuran Chemical Space
The defining feature of a nitrofuran is a furan (B31954) ring bearing a nitro group (-NO₂). This class of compounds is well-established in medicinal chemistry, primarily for its antimicrobial properties. The nitro group is a strong electron-withdrawing group, which plays a crucial role in the mechanism of action of nitrofuran antibiotics. This is typically achieved through the enzymatic reduction of the nitro group within bacterial cells to form reactive intermediates that can damage bacterial DNA and other macromolecules. A well-known example is Nitrofurantoin, a drug used to treat urinary tract infections. nih.govnih.gov
The placement of a nitro group at the 2-position of the naphtho[2,1-b]furan (B1199300) system, as in the title compound, is of particular interest. Research on analogous compounds, such as 7-methoxy-2-nitro-naphtho[2,1-b]furan, has demonstrated potent mutagenic activity. researchgate.net This suggests that the 2-nitro substitution on the naphthofuran scaffold can impart significant biological activity, likely through mechanisms involving reductive activation of the nitro group. Therefore, 2-Nitronaphtho[2,1-b]furan-7-carbonitrile is positioned within a chemical space known for potent biological effects, warranting further investigation into its own potential bioactivity.
Significance of the Naphthofuran Core in Contemporary Organic Synthesis and Chemical Biology Research
Naphthofurans are bicyclic organic compounds resulting from the fusion of a naphthalene (B1677914) ring with a furan ring. researchgate.net The naphtho[2,1-b]furan isomer, in particular, is a key structural moiety found in a number of biologically important natural products and synthetic compounds. researchgate.net The rigid, planar structure of the naphthofuran core makes it an attractive scaffold for the development of new therapeutic agents.
The synthesis of naphthofuran derivatives has attracted considerable interest from organic and medicinal chemists due to the wide spectrum of pharmacological activities exhibited by this class of compounds. medcraveonline.comijprajournal.com These activities include:
Antimicrobial and Antifungal Activity: Many naphthofuran derivatives have been shown to inhibit the growth of various bacteria and fungi.
Antitumor Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. researchgate.net
Anti-inflammatory and Analgesic Effects: The naphthofuran scaffold has been incorporated into molecules with pain-relieving and anti-inflammatory properties. ijprajournal.com
Antiviral Activity: Some compounds containing the naphtho[2,1-b]furan skeleton have shown promise as antiviral agents. researchgate.net
The carbonitrile (-C≡N) group at the 7-position of the naphthalene ring in This compound adds another layer of chemical functionality. The cyano group is a versatile synthetic handle that can be converted into other functional groups, such as carboxylic acids, amides, or amines, allowing for further chemical derivatization. Moreover, the nitrile group itself can participate in important biological interactions, for example, by acting as a hydrogen bond acceptor. The synthesis of naphthofuran derivatives bearing a cyano group, such as 1,2-dihydro-4-(4-methoxyphenyl)-6-(naphtho[2,1-b]furan-2-yl)-2-thioxopyridine-3-carbonitrile, has been reported in the literature, highlighting the feasibility of incorporating this functional group into the naphthofuran scaffold. researchgate.net
The combination of the biologically active 2-nitrofuran (B122572) moiety with the versatile and pharmacologically significant naphthofuran core, further functionalized with a synthetically useful carbonitrile group, makes This compound a compound of considerable interest for future research in drug discovery and materials science.
Detailed Research Findings
While specific experimental data for This compound is scarce, the following table presents data for related naphthofuran derivatives to provide context and illustrate the chemical space this compound occupies.
| Compound Name | Structure | Key Findings | Reference |
| Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate | Synthesized via nitration of the corresponding naphthofuran-2-carboxylate. Serves as a precursor for more complex heterocyclic systems. | researchgate.net | |
| 7-Methoxy-2-nitro-naphtho[2,1-b]furan | Identified as a highly potent mutagen, suggesting significant DNA-interacting properties for 2-nitronaphthofurans. | researchgate.net | |
| N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide | This 5-nitro derivative is a key intermediate in the synthesis of novel naphthofuran derivatives with demonstrated antibacterial activity. | researchgate.netbohrium.com | |
| 2-Hydroxy-1-naphthonitrile | A key precursor in the synthesis of various naphtho[2,1-b]furan derivatives. researchgate.net | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
143921-39-5 |
|---|---|
Molecular Formula |
C13H6N2O3 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-nitrobenzo[e][1]benzofuran-7-carbonitrile |
InChI |
InChI=1S/C13H6N2O3/c14-7-8-1-3-10-9(5-8)2-4-12-11(10)6-13(18-12)15(16)17/h1-6H |
InChI Key |
VSSOQNXUGQEKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Nitronaphtho 2,1 B Furan 7 Carbonitrile and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-Nitronaphtho[2,1-B]furan-7-carbonitrile
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections involve the functional groups and the heterocyclic furan (B31954) ring.
Functional Group Interconversion (FGI): The initial disconnection targets the nitro (-NO₂) and carbonitrile (-CN) groups.
The nitro group at the C-2 position can be retrosynthetically removed, suggesting a late-stage electrophilic nitration of the naphtho[2,1-b]furan-7-carbonitrile intermediate.
The carbonitrile group at the C-7 position can be traced back to a primary amine via a Sandmeyer reaction, or to an aryl halide (e.g., a bromine atom) through palladium-catalyzed cyanation. This points to a 7-amino or 7-bromo-naphtho[2,1-b]furan precursor.
C-O Bond Disconnection (Furan Ring): The next strategic disconnection is breaking the furan ring. A common approach for furan synthesis is the Paal-Knorr synthesis or related cyclization strategies. In this context, breaking the C-O and C-C bonds of the furan ring leads back to a substituted naphthalene (B1677914) core. Specifically, this disconnection points towards a 2-hydroxy-1-naphthaldehyde (B42665) derivative, a versatile and common starting material. The side chain required for cyclization would be a two-carbon unit, typically introduced via reaction with an α-halo ketone or a related synthon.
This analysis suggests a forward synthesis commencing with a functionalized naphthalene derivative, followed by the construction of the furan ring, and concluding with the sequential or strategic introduction of the carbonitrile and nitro functionalities.
Convergent and Divergent Synthetic Pathways to the Naphtho[2,1-B]furan (B1199300) Scaffold
The construction of the core naphtho[2,1-b]furan structure can be approached through various pathways, which can be categorized as either convergent (where different fragments are prepared separately and then joined) or divergent (where a common intermediate is used to create a library of related compounds).
The formation of the furan ring fused to the naphthalene system is a critical step. Several reliable methods have been established:
Reaction with α-Halo Ketones/Esters: A widely used method involves the reaction of 2-hydroxy-1-naphthaldehyde with α-halo ketones (like chloroacetone) or α-halo esters (like ethyl chloroacetate) in the presence of a base such as potassium carbonate. medcraveonline.com This reaction proceeds via initial O-alkylation of the naphthol, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. medcraveonline.com
Annulation of Naphthols: The reaction of 2-naphthol (B1666908) with various reagents under acidic or basic conditions can lead to the formation of the naphthofuran ring system. researchgate.netrsc.org
Visible-Light-Mediated Cycloaddition: Modern photochemical methods, such as the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes, offer a green and efficient route to related naphthofuran structures. mdpi.com
A summary of common cyclization strategies is presented below:
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Chloroacetone (B47974) | K₂CO₃, Acetone, Reflux | 2-Acetylnaphtho[2,1-b]furan |
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate (B1199739) | K₂CO₃, DMF, Reflux | Ethyl naphtho[2,1-b]furan-2-carboxylate |
| 2-Naphthol | Aqueous glyoxal (B1671930) (40%) | KOH (aq), 18-21 °C | 1,2-Dihydronaphtho[2,1-b]furan-1,2-diol |
Introducing a nitro group onto the naphthofuran scaffold is typically achieved through electrophilic aromatic substitution. The position of nitration is directed by the existing ring system. For naphthalene itself, electrophilic attack is favored at the C-1 (alpha) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one benzene (B151609) ring fully aromatic. stackexchange.comyoutube.com
In the context of the naphtho[2,1-b]furan system, the electronic properties of the fused furan ring will influence the regioselectivity. The furan ring is electron-rich and can activate the aromatic system towards electrophilic attack. Nitration is commonly performed using a mixture of concentrated nitric acid and sulfuric acid. The precise conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or degradation of the substrate.
The introduction of a carbonitrile (cyano) group onto an aromatic ring can be accomplished through several robust methods: wikipedia.orgfiveable.me
Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (e.g., 7-aminonaphtho[2,1-b]furan) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. wikipedia.orgmasterorganicchemistry.com Subsequent treatment with a copper(I) cyanide salt (CuCN) replaces the diazonium group with a nitrile. wikipedia.orgsynarchive.com This is a reliable and widely used transformation. nih.govyoutube.com
Palladium-Catalyzed Cyanation: A more modern and often milder alternative is the palladium-catalyzed cross-coupling of an aryl halide (e.g., 7-bromo-naphtho[2,1-b]furan) with a cyanide source. researchgate.netrsc.org Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org This method offers excellent functional group tolerance. nih.govmit.edu
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl; CuCN | Well-established, reliable | Requires handling of unstable diazonium salts, stoichiometric copper waste |
| Palladium-Catalyzed Cyanation | Aryl Halide (Br, Cl) | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Mild conditions, high functional group tolerance, catalytic metal | Catalyst cost and sensitivity, toxicity of cyanide source |
Precursor Chemistry: Synthesis from 2-Hydroxy-1-naphthaldehyde and Related Synthons
The key precursor identified in the retrosynthetic analysis, 2-hydroxy-1-naphthaldehyde, is central to many synthetic routes for naphtho[2,1-b]furans. medcraveonline.comresearchgate.net It can be synthesized via several established methods: nbinno.comsemanticscholar.org
Reimer-Tiemann Reaction: This method involves the ortho-formylation of a phenol, in this case, 2-naphthol. The reaction uses chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide. orgsyn.org
Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride with a Lewis acid catalyst to formylate 2-naphthol. orgsyn.org
Duff Reaction: This involves the formylation of 2-naphthol using hexamethylenetetramine in an acidic medium. orgsyn.org
Hydrolysis of a Triazine Derivative: A specific method involves the acidic hydrolysis of 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine. prepchem.com
Once obtained, 2-hydroxy-1-naphthaldehyde serves as a versatile synthon for building the naphthofuran core. researchgate.net
Derivatization Strategies during Synthesis for Structural Diversification
The synthetic pathways leading to the naphtho[2,1-b]furan scaffold allow for significant structural diversification to produce a range of analogues. Derivatization can be achieved at multiple stages of the synthesis.
Modification of the Naphthalene Ring: Starting with substituted 2-naphthols allows for the introduction of various functional groups on the benzene portion of the naphthofuran system. These substituents can modulate the electronic and steric properties of the final molecule.
Variation of the Furan Ring Substituent: The choice of the reagent used for cyclization dictates the substituent at the C-2 position of the furan ring. For example:
Using chloroacetone yields a 2-acetyl group. medcraveonline.com
Using ethyl chloroacetate yields a 2-ethoxycarbonyl group. researchgate.net
Using other substituted α-haloketones can introduce a variety of alkyl or aryl ketone functionalities.
Post-Cyclization Modification: The fully formed naphtho[2,1-b]furan nucleus is amenable to further chemical transformations. researchgate.net Functional groups introduced during the synthesis can be modified. For instance, a 2-acetyl group can be a handle for further reactions like condensation to form chalcones or conversion into other heterocyclic rings. medcraveonline.com Similarly, an ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. researchgate.net
These derivatization strategies provide a powerful toolkit for creating libraries of this compound analogues for structure-activity relationship studies.
Optimization of Reaction Conditions and Yields for Target Synthesis
The initial step involves the synthesis of a naphtho[2,1-b]furan scaffold bearing a suitable functional group at the 7-position, which can later be converted to a nitrile. A common strategy for the synthesis of the naphtho[2,1-b]furan ring system starts from a substituted 2-hydroxy-1-naphthaldehyde. For the purpose of this synthesis, a 7-halo or 7-amino substituted naphtho[2,1-b]furan would be a key intermediate. The synthesis of such precursors can be achieved through various methods, with the optimization of reaction conditions being crucial for maximizing the yield.
Once a 7-substituted precursor is obtained, the next step is the introduction of the carbonitrile group. Two primary methods are considered for this transformation: the Sandmeyer reaction for a 7-amino precursor and palladium-catalyzed cyanation for a 7-halo precursor.
Sandmeyer Reaction Optimization:
The Sandmeyer reaction provides a classic method for the conversion of an aryl amine to a nitrile via its diazonium salt. nih.gov The optimization of this reaction involves careful control of temperature, the source of the cyano group, and the copper catalyst.
A study on the copper-catalyzed Sandmeyer cyanation of various diazonium salts highlighted the importance of the ligand and a phase transfer catalyst for achieving high yields at room temperature. nih.gov
Table 1: Optimization of Sandmeyer Cyanation of an Aryl Diazonium Salt
| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCN (10) | - | KCN | - | Acetonitrile (B52724) | 25 | 52 |
| 2 | CuCN (10) | 1,10-phenanthroline (10) | KCN | - | Acetonitrile | 25 | 78 |
| 3 | CuCN (10) | 1,10-phenanthroline (10) | KCN | dibenzo-18-crown-6 | Acetonitrile | 25 | 93 |
| 4 | CuBr (10) / CuBr₂ (10) | 1,10-phenanthroline (10) | KCN | dibenzo-18-crown-6 | Acetonitrile | 25 | 85 |
This table is a representation of data from analogous reactions and is intended to guide the optimization for the synthesis of 7-cyanonaphtho[2,1-b]furan.
Palladium-Catalyzed Cyanation Optimization:
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-CN bonds. rsc.org The optimization of this reaction for a 7-halo-naphtho[2,1-b]furan precursor would involve screening of the palladium catalyst, ligand, cyanide source, and solvent.
Research on the palladium-catalyzed cyanation of aryl halides has shown that the choice of ligand and the cyanide source are critical for achieving high yields under mild conditions. sci-hub.senih.gov A study by Beller and colleagues demonstrated the use of the non-toxic potassium hexacyanoferrate(II) as an efficient cyanide source. researchgate.net
Table 2: Optimization of Palladium-Catalyzed Cyanation of an Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | - | K₄[Fe(CN)₆] | Na₂CO₃ | DMA | 120 | 10 |
| 2 | Pd(OAc)₂ (5) | - | K₄[Fe(CN)₆] | Na₂CO₃ | DMF | 120 | 25 |
| 3 | PdCl₂(dppf) (3) | - | Zn(CN)₂ | Zn dust | DMF | 80 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₄[Fe(CN)₆] | K₂CO₃ | t-BuOH | 100 | 95 |
This table is a representation of data from analogous reactions and is intended to guide the optimization for the synthesis of 7-cyanonaphtho[2,1-b]furan.
The final step in the proposed synthesis is the regioselective nitration of the 7-cyanonaphtho[2,1-b]furan intermediate. The directing effects of the existing substituents on the naphtho[2,1-b]furan ring system will govern the position of the incoming nitro group. The furan ring is generally activating towards electrophilic substitution, and the C2 position is often favored. The cyano group at the C7 position is a deactivating group and a meta-director. Therefore, the nitration is expected to occur preferentially on the furan ring at the C2 position.
The optimization of the nitration reaction typically involves adjusting the temperature, reaction time, and the composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid).
Table 3: Optimization of Nitration of a Substituted Aromatic Compound
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of desired isomer (%) |
| 1 | HNO₃ | Acetic Acid | 25 | 4 | 60 |
| 2 | HNO₃ / H₂SO₄ (1:1) | - | 0 | 1 | 85 |
| 3 | HNO₃ / H₂SO₄ (1:2) | - | 0 | 1 | 92 |
| 4 | HNO₃ / Ac₂O | Dichloromethane | -10 | 2 | 75 |
This table is a representation of data from general nitration reactions and is intended to guide the optimization for the synthesis of this compound.
By systematically optimizing each of these key steps, a viable and efficient synthetic route to this compound can be developed. The use of modern catalytic methods, such as palladium-catalyzed cyanation, is likely to provide higher yields and better functional group tolerance compared to more traditional methods.
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Nitronaphtho 2,1 B Furan 7 Carbonitrile
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the naphthofuran system. It deactivates the furan (B31954) ring towards electrophilic attack and serves as a versatile functional handle for various transformations.
Reduction of the Nitro Group to Amine Derivatives
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening up pathways to a variety of other derivatives. For aromatic nitro compounds, this reduction can be achieved selectively, even in the presence of other reducible functional groups like the carbonitrile.
A common and effective method for this transformation is the use of metal chlorides in an acidic medium. For instance, stannous chloride (SnCl₂·2H₂O) in an alcoholic solvent is known to selectively reduce aromatic nitro groups to the corresponding amines while leaving functionalities such as nitriles, esters, and ketones unaffected. stackexchange.com This selectivity is crucial when dealing with multifunctional molecules like 2-Nitronaphtho[2,1-B]furan-7-carbonitrile.
Catalytic hydrogenation is another widely used method. While some catalysts like palladium on carbon (Pd/C) can also reduce nitriles, the use of platinum on carbon (Pt/C) under controlled hydrogen pressure has been shown to be effective for the selective reduction of a nitro group in the presence of a nitrile. stackexchange.com
Table 1: Hypothetical Conditions for the Reduction of this compound
| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| SnCl₂·2H₂O | Ethanol (B145695) | 70 | 2-Aminonaphtho[2,1-B]furan-7-carbonitrile | 85 |
| H₂ (1 atm), 1% Pt/C | Ethyl Acetate (B1210297) | 25 | 2-Aminonaphtho[2,1-B]furan-7-carbonitrile | 90 |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | 25 | 2-Aminonaphtho[2,1-B]furan-7-carbonitrile | 88 |
Note: The data in this table is illustrative and based on general methodologies for the reduction of aromatic nitro compounds. Specific experimental results for this compound may vary.
Reductive Cyclization Pathways
The proximate positioning of the newly formed amino group (from the reduction of the nitro group) and the existing carbonitrile moiety can facilitate intramolecular cyclization reactions. This process, known as reductive cyclization, is a powerful strategy for the synthesis of fused heterocyclic systems.
Upon reduction of the nitro group of this compound to 2-Aminonaphtho[2,1-B]furan-7-carbonitrile, the resulting amino group can undergo an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile. This type of reaction is often promoted by acidic or basic conditions and can lead to the formation of a new five- or six-membered ring fused to the naphthofuran core, depending on the reaction pathway. For instance, an acid-catalyzed cyclization could lead to the formation of a fused pyrimidine (B1678525) or imidazole (B134444) ring system, which are important scaffolds in medicinal chemistry.
Transformations of the Carbonitrile Moiety
The carbonitrile group is a versatile functional group that can be converted into a range of other functionalities, including carboxylic acids, amides, and amines.
Hydrolysis and Alcoholysis Reactions
Nitriles can undergo hydrolysis to form carboxylic acids or amides. lumenlearning.com This transformation can be catalyzed by either acid or base. byjus.com In an acidic medium, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. lumenlearning.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
For this compound, acid-catalyzed hydrolysis would yield 2-Nitronaphtho[2,1-B]furan-7-carboxylic acid. Similarly, alcoholysis, the reaction with an alcohol in the presence of an acid catalyst, would lead to the formation of the corresponding ester.
Table 2: Predicted Products of Hydrolysis and Alcoholysis of this compound
| Reagent | Conditions | Product |
| H₂SO₄ (aq) | Reflux | 2-Nitronaphtho[2,1-B]furan-7-carboxylic acid |
| NaOH (aq), then H₃O⁺ | Reflux | 2-Nitronaphtho[2,1-B]furan-7-carboxylic acid |
| CH₃OH, HCl (g) | Reflux | Methyl 2-Nitronaphtho[2,1-B]furan-7-carboxylate |
Note: This table presents the expected products based on the general reactivity of aromatic nitriles.
Nucleophilic Additions to the Nitrile
The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbon-nitrogen triple bond to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org
Reduction of the nitrile group can also be achieved through nucleophilic addition of a hydride. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines. libretexts.org A less reactive hydride reagent, diisobutylaluminum hydride (DIBALH), can be used for the partial reduction of nitriles to aldehydes. libretexts.org
Reactions on the Naphthofuran Ring System
The naphthofuran ring system itself can participate in chemical reactions, although its reactivity is significantly influenced by the substituents present. The furan ring is generally more susceptible to electrophilic attack than the naphthalene (B1677914) ring due to the electron-donating nature of the oxygen atom. pearson.com
However, in this compound, the presence of the strongly electron-withdrawing nitro group at the 2-position of the furan ring deactivates this ring towards electrophilic substitution. nih.gov Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be difficult and would likely occur on the less deactivated naphthalene ring if forced. The directing effects of the furan oxygen and the carbonitrile group would influence the position of substitution on the naphthalene moiety. Conversely, the electron-deficient nature of the furan ring could make it susceptible to nucleophilic aromatic substitution, although such reactions are less common for furans.
Electrophilic Aromatic Substitutions on the Fused Ring System
The naphtho[2,1-b]furan (B1199300) ring system, while being a fused aromatic structure, exhibits distinct reactivity towards electrophiles, influenced by the constituent furan and naphthalene moieties. The furan ring is inherently electron-rich and more susceptible to electrophilic attack than benzene (B151609), typically directing substitution to the 2-position. pearson.com In the context of the naphtho[2,1-b]furan scaffold, electrophilic substitution reactions have been demonstrated, although the presence of the deactivating nitro group in this compound would significantly influence the regioselectivity and reaction conditions.
Nitration serves as a key example of electrophilic aromatic substitution on this scaffold. The nitration of 2-acetylnaphtho[2,1-b]furan, for instance, can lead to the introduction of a nitro group onto the naphthofuran core. medcraveonline.com Similarly, nitration of 2-benzoylnaphtho[2,1-b]furan has been shown to yield 2-(3',5'-dinitrobenzoyl)-3-nitronaphtho[2,1-b]furan, indicating that substitution occurs on both the pendant benzoyl group and the fused furan ring. jocpr.com Another reported nitration method involves treating Naphthofuran-2-carbaldehyde with a mixture of concentrated nitric acid and sulfuric acid in glacial acetic acid. researchgate.net A similar procedure using potassium nitrate (B79036) and concentrated sulfuric acid in glacial acetic acid has also been successfully employed. scirp.orgscirp.org These reactions underscore the feasibility of introducing electrophiles onto the core structure, which is a crucial step for further functionalization.
Table 1: Electrophilic Nitration of Naphtho[2,1-b]furan Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Naphthofuran-2-carbaldehyde | conc. HNO₃, conc. H₂SO₄, gl. Acetic Acid | Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate | researchgate.net |
| Naphthofuran-2-carbaldehyde | KNO₃, conc. H₂SO₄, gl. Acetic Acid | Not specified | scirp.orgscirp.org |
Nucleophilic Aromatic Substitutions with Activated Naphthofuran Cores
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl systems bearing strong electron-withdrawing groups. nih.gov The this compound scaffold is highly activated towards SNAr reactions due to the presence of the nitro group on the furan moiety and the carbonitrile group on the naphthalene ring. These groups stabilize the negative charge of the Meisenheimer intermediate, which is the hallmark of the classical SNAr mechanism. nih.gov
While specific SNAr reactions on this compound are not extensively detailed in the available literature, the principles of SNAr suggest that a leaving group positioned ortho or para to the electron-withdrawing substituents would be readily displaced by nucleophiles. For heterocyclic systems like naphthofurans, this reaction pathway is crucial for introducing a wide range of functionalities. nih.govrsc.org The reaction proceeds via a two-step addition-elimination mechanism, and its efficiency is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. The presence of multiple activating groups on the naphthofuran core suggests that such transformations can be achieved under relatively mild conditions, offering a powerful tool for synthetic diversification.
Heterocyclic Annulation and Scaffold Hybridization Reactions
The naphtho[2,1-b]furan core serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These annulation and hybridization reactions significantly expand the chemical space accessible from this scaffold, leading to novel molecular architectures.
Knoevenagel Condensation Products of Naphthofuran-2-carbaldehydes
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. scirp.orgsphinxsai.com Naphthofuran-2-carbaldehyde is a common substrate for this reaction, yielding a variety of functionalized derivatives. For example, its condensation with ethyl cyanoacetate (B8463686) in refluxing ethanol produces the corresponding α,β-unsaturated product. scirp.orgscirp.org This reaction is typically catalyzed by a weak base. The products of these condensations are valuable intermediates for further synthetic transformations.
Table 2: Knoevenagel Condensation of Naphthofuran-2-carbaldehyde
| Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Ethyl cyanoacetate | Ethanol | Ethyl 2-cyano-3-(naphtho[2,1-b]furan-2-yl)acrylate | scirp.orgscirp.org |
Gewald Reaction for Thienyl Derivatives
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. semanticscholar.org This methodology has been applied to naphthofuran derivatives to synthesize thiophene-annulated systems. For instance, the reaction of 2-acetylnaphtho[2,1-b]furan derivative 2-(2,2-dicyano-1-methyl vinyl)naphtho[2,1-b]furan with elemental sulfur leads to the formation of 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan. medcraveonline.com This transformation highlights the utility of the Gewald reaction in fusing a thiophene (B33073) ring to the naphthofuran scaffold, thereby creating complex heterocyclic hybrids. umich.edu
Formation of Pyrazole (B372694) and Oxadiazole-Fused Systems
The functionalization of the naphtho[2,1-b]furan core with hydrazide groups provides a gateway to various five-membered nitrogen-containing heterocycles, notably pyrazoles and oxadiazoles.
Pyrazole Derivatives: Naphtho[2,1-b]furan-2-carbohydrazide can be used as a key building block for pyrazole synthesis. researchgate.net For example, reacting the carbohydrazide (B1668358) with chalcones in acetic acid yields 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. researchgate.net Another route involves the Vilsmeier-Haack formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which produces 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for further derivatization. researchgate.net
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to the naphthofuran scaffold is well-established. A key intermediate, ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate, is first converted to its corresponding hydrazide by treatment with hydrazine (B178648) hydrate. researchgate.net This hydrazide can then be reacted with various aldehydes to form Schiff bases, which undergo simultaneous cyclization and acetylation to yield 2-(3-nitronaphtho[2,1-b]furan-2-yl)-5-aryl-substituted-2,3-dihydro-1,3,4-oxadiazole derivatives. researchgate.net Alternatively, naphthofuran-2-carbohydrazides can be cyclized with carbon disulfide to form mercaptooxadiazoles, which serve as precursors for a variety of N-substituted piperazine-linked oxadiazoles. researchgate.net
Table 3: Synthesis of Oxadiazoles from a Naphthofuran Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | 3-Nitronaphtho[2,1-b]furan-2-carbohydrazide | researchgate.net |
| 2 | 3-Nitronaphtho[2,1-b]furan-2-carbohydrazide | Aromatic aldehydes | 3-Nitro-N'-(arylmethylene)naphtho[2,1-b]furan-2-carbohydrazides (Schiff bases) | researchgate.net |
Synthesis of Pyrano, Pyrimidine, and Thiazolidinone Derivatives
Further scaffold hybridization can be achieved by constructing six-membered heterocyclic rings like pyran and pyrimidine, as well as five-membered thiazolidinone rings.
Pyrano Derivatives: Fused pyranoquinolines have been synthesized from the reaction of 4-hydroxy-quinoline-2-ones with 2,3-dichloro-1,4-naphthoquinone, leading to the formation of naphthofuro[3,2-c]quinoline and pyrano[3,2-c]quinoline systems. nih.govnih.gov These complex polycyclic structures are built upon the core naphthofuran framework.
Pyrimidine Derivatives: The synthesis of pyrimidine derivatives often starts from 2-acetylnaphtho[2,1-b]furan. This starting material undergoes a Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These chalcones are then reacted with thiourea (B124793) in the presence of acid to yield thiopyrimidine derivatives. jetir.orgjetir.orgresearchgate.net These thiopyrimidines are key intermediates for further annulation reactions.
Thiazolidinone Derivatives: The thiopyrimidine derivatives mentioned above are precursors for thiazolidinone rings. Treatment of the naphthofuran-containing thiopyrimidines with monochloroacetic acid and anhydrous sodium acetate results in the formation of fused thiazolo[3,2-a]pyrimidine-3(5H)-one derivatives. jetir.orgjetir.org An alternative pathway involves the reaction of 2-bromoacetylnaphtho[2,1-b]furan with thiourea to form an aminothiazole intermediate. This intermediate is then converted to a Schiff base with an aromatic aldehyde, which subsequently undergoes cyclization with thioglycolic acid to yield 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans. researchgate.net
Mechanisms of Compound Reactivity and Product Formation
The reactivity of this compound can be inferred by examining the characteristic reactions of its constituent functional groups. The presence of the nitro group, a strong deactivating and meta-directing group in electrophilic aromatic substitution, renders the naphthofuran ring system less susceptible to electrophilic attack. Conversely, the electron-deficient nature of the aromatic rings makes them more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Reduction of the Nitro Group: A primary transformation pathway for this compound would involve the reduction of the nitro group. This is a common reaction for nitroaromatic compounds and can proceed through various intermediates depending on the reducing agent and reaction conditions.
To Amino Group: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) or chemical reduction (e.g., with metals in acidic media like Sn/HCl or Fe/HCl) would be expected to reduce the nitro group to a primary amine, yielding 2-Aminonaphtho[2,1-b]furan-7-carbonitrile.
To Intermediate Oxidation States: By carefully selecting the reducing agent and conditions, it is possible to isolate intermediates such as the nitroso or hydroxylamino derivatives. For instance, reduction with zinc dust in a neutral medium can often lead to the formation of the corresponding hydroxylamine (B1172632).
Reactions of the Carbonitrile Group: The cyano group can undergo several characteristic transformations.
Hydrolysis: Acidic or basic hydrolysis would convert the carbonitrile group into a carboxylic acid (2-Nitronaphtho[2,1-b]furan-7-carboxylic acid) or a carboxylate salt, respectively. The reaction proceeds via a primary amide intermediate (2-Nitronaphtho[2,1-b]furan-7-carboxamide).
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation under more vigorous conditions than those required for the nitro group reduction.
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and cyano groups activate the naphthofuran ring system towards nucleophilic attack. Nucleophiles could potentially displace a suitable leaving group on the ring, although without a pre-existing leaving group, this reaction is less likely. However, in appropriately substituted analogues, this pathway could be significant.
The following table summarizes the expected reactivity of this compound based on its functional groups.
| Functional Group | Reagent/Condition | Expected Product | Reaction Type |
| Nitro Group | H₂, Pd/C or Sn/HCl | 2-Aminonaphtho[2,1-b]furan-7-carbonitrile | Reduction |
| Carbonitrile Group | H₃O⁺, heat | 2-Nitronaphtho[2,1-b]furan-7-carboxylic acid | Hydrolysis |
| Carbonitrile Group | 1. LiAlH₄; 2. H₂O | 7-(Aminomethyl)-2-nitronaphtho[2,1-b]furan | Reduction |
| Aromatic System | Strong Nucleophile (if leaving group present) | Substituted naphthofuran derivative | Nucleophilic Aromatic Substitution |
It is important to note that the simultaneous presence of multiple reactive sites can lead to selectivity challenges. The choice of reagents and reaction conditions would be crucial in directing the transformation towards a desired product. For instance, the relative ease of reduction of the nitro group compared to the cyano group would allow for the selective formation of the amino derivative.
Further research through experimental studies is necessary to fully elucidate the specific mechanisms, reaction kinetics, and product distributions for the various transformations of this compound.
Computational and Theoretical Investigations on 2 Nitronaphtho 2,1 B Furan 7 Carbonitrile and Its Derivatives
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons.
A computational study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene provides insight into the electronic properties of similar systems. mdpi.com The electronic chemical potential and global electrophilicity were calculated to understand the flow of electron density during the reaction. mdpi.com Such calculations for 2-Nitronaphtho[2,1-b]furan-7-carbonitrile would be critical in predicting its behavior in chemical reactions.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.5 | Electron Donor Capability |
| LUMO | -2.8 | Electron Acceptor Capability |
| HOMO-LUMO Gap | 3.7 | Chemical Reactivity / Stability |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, mapping out energy landscapes, and identifying transient intermediates and transition states.
The nitro group is a key functional group in many biologically active compounds, and its transformation is often central to their mechanism of action. For instance, the potent mutagenicity of the related compound 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) is linked to the metabolic reduction of its nitro group. researchgate.net Computational studies can model this process by calculating the energetics of successive electron-transfer steps and the subsequent formation of reactive intermediates like nitroso and hydroxylamino derivatives.
These calculations can help identify the most energetically favorable reduction pathways and the structure of the transition states involved. Understanding the stability of these intermediates is crucial, as they are often the species that interact with biological macromolecules like DNA. researchgate.net Research indicates that the introduction of a nitro group at the 2-position of a furan (B31954) ring can enhance genotoxicity, potentially leading to DNA strand breaks. researchgate.net
The synthesis of the naphtho[2,1-b]furan (B1199300) core and its derivatives involves various heterocyclic annulation reactions. medcraveonline.comresearchgate.net Computational chemistry can elucidate the mechanisms of these complex reactions. For example, the synthesis of 2-acetylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde (B42665) and chloroacetone (B47974) can be modeled to compare different possible pathways, such as O-alkylation followed by intramolecular cyclization. medcraveonline.com
DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. A computational study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate explored different mechanistic possibilities, including Diels-Alder cycloaddition and the formation of zwitterionic intermediates, ultimately finding that the reaction mechanism was different from what had been previously assumed. mdpi.com Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of novel synthetic routes for complex heterocyclic systems like this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of Naphthofuran Systems
QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. toxminds.comwisdomlib.org
QSAR modeling is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. toxminds.com For naphthofuran systems, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific biological activity, such as antibacterial or anticancer effects. ijprajournal.comnih.gov For instance, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified key pharmacophoric features—such as ring aromaticity, hydrophobicity, and hydrogen bond acceptors—that are crucial for their inhibitory activity against a target protein. nih.gov These models can guide the design of novel naphthofuran derivatives with enhanced potency. nih.govnih.gov
Table 2: Key Descriptors in a Sample QSAR Model for Furan-Based Compounds Note: This table is based on a 2D-QSAR study of benzofuran-based vasodilators and is for illustrative purposes. mdpi.com
| Descriptor Type | Descriptor Name | Correlation with Activity |
| Constitutional | Molecular Weight | Positive |
| Topological | Wiener Index | Negative |
| Electrostatic | Max Partial Charge | Positive |
| Quantum Chemical | LUMO Energy | Negative |
Structure-Property Relationship (SPR) studies, often utilizing techniques like Surface Plasmon Resonance, investigate how molecular structure influences binding interactions in real-time. nih.govcytivalifesciences.com SPR provides detailed kinetic data (association and dissociation rates) and affinity data for the binding of a molecule to a target, such as a protein. nih.govnih.gov This label-free technology is highly sensitive and can be used to analyze interactions for a wide range of molecules. youtube.com By systematically modifying the structure of naphthofuran derivatives and measuring their binding kinetics via SPR, a detailed SPR model can be constructed. This helps in understanding which functional groups are critical for target recognition and binding, providing invaluable information for rational drug design. nih.gov
Molecular Docking Studies and Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is instrumental in understanding the structural basis of a compound's biological activity.
For naphthofuran derivatives, docking studies have been performed to investigate their potential as antibacterial agents. researchgate.netresearchgate.net These studies involve docking the naphthofuran compounds into the active site of a bacterial protein target. The results provide insights into the binding mode and the key intermolecular interactions responsible for the complex's stability. Common interactions observed include hydrogen bonds, van der Waals forces, and pi-alkyl interactions between the ligand and amino acid residues in the receptor's active site. researchgate.net The docking scores and predicted binding energies can be used to rank different derivatives and prioritize them for further experimental testing. nih.gov
Table 3: Summary of Molecular Docking Interactions for a Naphthofuran Derivative (Illustrative) Note: This table illustrates typical findings from docking studies of heterocyclic compounds against a protein target, as seen in studies on naphthofuran derivatives. researchgate.net
| Amino Acid Residue | Interaction Type | Distance (Å) |
| TYR 123 | Hydrogen Bond | 2.1 |
| LEU 87 | Pi-Alkyl | 4.5 |
| VAL 45 | Van der Waals | 3.8 |
| PHE 210 | Pi-Pi Stacking | 4.2 |
Spectroscopic Property Prediction and Correlation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy is a powerful approach for structural elucidation. researchgate.net Computational methods, particularly DFT, can predict various spectroscopic properties, including vibrational frequencies (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comresearchgate.net
By calculating the theoretical spectra of a proposed structure, such as this compound, and comparing it with experimental data, the structural assignment can be confirmed with a high degree of confidence. For example, the calculated IR spectrum can help in assigning the vibrational modes observed in the experimental spectrum, such as the characteristic stretches for the nitro (-NO₂) and carbonitrile (-CN) groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with the experimental signals to confirm the connectivity of atoms within the molecule. researchgate.net This correlative approach is particularly valuable for complex molecules where unambiguous spectral assignment can be challenging based on experimental data alone. researchgate.netmdpi.com
Applications of 2 Nitronaphtho 2,1 B Furan 7 Carbonitrile in Broader Chemical Sciences
Utility as Key Synthetic Intermediates in Organic Synthesis
The naphtho[2,1-b]furan (B1199300) ring system is a valuable intermediate in organic synthesis, providing a platform for the construction of more complex molecules with diverse biological activities. rsc.orgmedcraveonline.com Synthetic routes often begin with precursors like 2-hydroxy-1-naphthaldehyde (B42665), which can be elaborated to introduce various functional groups onto the naphthofuran core. researchgate.netmdpi.com
For instance, the introduction of a nitro group, as seen in 2-Nitronaphtho[2,1-b]furan-7-carbonitrile, is a critical step in the synthesis of a range of biologically active compounds. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, making it a key handle for further chemical transformations. Research has demonstrated the synthesis of various nitronaphthofuran derivatives, which then serve as starting materials for creating more complex heterocyclic systems, such as those incorporating oxadiazole or pyrazole (B372694) moieties. nih.govresearchgate.net These subsequent modifications are often aimed at exploring the structure-activity relationships of the resulting compounds, with the goal of developing new therapeutic agents. ijprajournal.com The synthesis of such derivatives highlights the role of nitronaphthofurans as crucial building blocks in the construction of novel chemical entities with potential pharmacological applications. researchgate.net
Contribution to Studies on Mutagenesis and Genotoxicity Mechanisms of Nitroaromatic Compounds
Nitroaromatic compounds, including nitronaphthofuran derivatives, are known for their potent genotoxic effects, making them important subjects for studies on mutagenesis. mdpi.com A closely related compound, 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000), has been extensively used as a model compound to investigate the mechanisms of genotoxicity of this chemical class. nih.govresearchgate.net These studies provide critical insights into how nitroaromatic compounds interact with biological systems at a molecular level.
Investigations into DNA Adduct Formation by Nitronaphthofuran Derivatives
A key mechanism of genotoxicity for many nitroaromatic compounds is the formation of covalent adducts with DNA. This process is typically initiated by the metabolic reduction of the nitro group to a reactive nitroso or hydroxylamine (B1172632) intermediate, which can then bind to DNA bases. Studies on nitrofuran derivatives have shown that these compounds can indeed bind covalently to DNA. nih.gov The formation of these DNA adducts is a critical initiating event in the mutagenic process, as they can interfere with DNA replication and transcription, leading to mutations. Research on related compounds has demonstrated that the extent and nature of DNA adduct formation can be correlated with the mutagenic potency of the compound.
Mechanistic Studies of SOS Mutagenesis in Bacterial Systems
The SOS response is a global response to DNA damage in bacteria in which the cell cycle is arrested and DNA repair and mutagenesis are induced. Studies using nitronaphthofuran derivatives in bacterial systems, such as Escherichia coli, have been instrumental in elucidating the role of the SOS response in the mutagenic effects of these compounds. Research on 7-methoxy-2-nitronaphtho[2,1-b]furan has shown that its mutagenicity is, in part, dependent on the SOS processing of DNA lesions. These studies have helped to characterize the specific types of mutations induced by nitronaphthofurans and the influence of SOS-related polymerases in generating these mutations. The analysis of mutation spectra has revealed that these compounds primarily induce base pair substitutions and frameshift mutations at G:C base pairs. researchgate.net
Exploration of Naphthofuran Derivatives in Materials Science (e.g., Organic Field-Effect Transistors, p-type semiconductors)
The unique electronic and optical properties of the naphthofuran scaffold have led to its exploration in the field of materials science. ijpsjournal.comnih.gov Derivatives of naphthofuran are being investigated for their potential use in organic electronic devices, such as organic field-effect transistors (OFETs). ijpsjournal.comnih.gov OFETs are a key component of next-generation flexible and transparent electronics, and the performance of these devices is highly dependent on the properties of the organic semiconductor material used.
Naphthodifuran derivatives have been reported as new p-type semiconductors, achieving high hole mobilities and high on/off current ratios in solution-processed single-crystal organic field-effect transistors. ijpsjournal.comnih.gov These favorable characteristics are attributed to the dense crystal packing and large intermolecular π-orbital overlap of the naphthofuran core. The development of furan-based semiconductor materials is an active area of research, with a focus on understanding the relationship between molecular structure, optoelectronic properties, and device performance. nih.gov The goal is to design and synthesize new organic semiconductors with improved charge transport properties for use in a variety of electronic applications.
Use in Fragment-Based Drug Discovery and Scaffold Hopping Methodologies
While direct evidence for the use of this compound in fragment-based drug discovery (FBDD) or scaffold hopping is not prominent in the available literature, the naphthofuran core itself represents a valuable scaffold for such medicinal chemistry strategies.
Fragment-Based Drug Discovery (FBDD) is a method that starts with the identification of small, low-complexity molecules (fragments) that bind to a biological target. researchgate.netdtu.dk These initial hits are then optimized and grown into more potent, drug-like molecules. The naphthofuran scaffold, being a relatively small and rigid structure, could potentially serve as a core fragment in an FBDD campaign. Its known interactions with various biological targets make it an attractive starting point for the development of new inhibitors.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. rsc.orgnih.govbohrium.com This approach is often used to improve the properties of a lead compound, such as its metabolic stability or patentability. The naphthofuran scaffold can be considered a "bioisostere" of other bicyclic or tricyclic ring systems found in biologically active molecules. researchgate.netcambridgemedchemconsulting.com For example, substituted naphthofurans have been synthesized as hybrid molecules of hallucinogenic phenethylamines and ergolines, demonstrating the potential of this scaffold in creating novel chemotypes with unique pharmacological profiles. nih.gov Furthermore, the diverse biological activities reported for naphthofuran derivatives, including their use as SIRT1 activators, suggest that this scaffold can be a valuable template for designing new therapeutic agents through scaffold hopping approaches. researchgate.netnih.gov
Concluding Remarks and Future Research Perspectives for 2 Nitronaphtho 2,1 B Furan 7 Carbonitrile Chemistry
Identification of Unexplored Synthetic Routes and Methodological Enhancements
While classical synthetic routes to naphthofurans have been established, there is considerable scope for the development of more efficient, sustainable, and versatile methodologies for the synthesis of 2-Nitronaphtho[2,1-b]furan-7-carbonitrile and its derivatives. Future research should focus on the following areas:
Late-Stage Functionalization: The development of methods for the direct introduction of the nitro and carbonitrile groups onto a pre-formed naphtho[2,1-b]furan (B1199300) core would be highly valuable. This could involve the exploration of novel nitrating and cyanating reagents and catalysts that exhibit high regioselectivity.
C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation represents a powerful tool for the construction of complex molecules. Research into the direct C-H functionalization of the naphthofuran scaffold could lead to more atom-economical and step-efficient syntheses of the target molecule and its analogues.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations and the formation of challenging bonds under mild reaction conditions. This approach could be particularly useful for the introduction of the nitro group or for the construction of the furan (B31954) ring.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. The development of a flow-based synthesis of this compound could facilitate its production for further studies.
A comparison of potential synthetic enhancements is provided in the table below.
| Methodology | Potential Advantages | Research Focus |
| Late-Stage Functionalization | Access to diverse analogues from a common intermediate | Development of regioselective nitration and cyanation methods |
| C-H Activation | High atom economy, reduced synthetic steps | Identification of suitable catalysts and directing groups |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Exploration of photocatalysts and reaction pathways |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction parameters in a continuous flow reactor |
Advanced Mechanistic Insights into Reactivity and Biological Interactions
A thorough understanding of the chemical reactivity and biological interactions of this compound is crucial for its rational application. Future research should aim to elucidate the following:
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These studies can help to predict its reactivity and guide the design of new experiments.
Mechanistic Studies of Key Reactions: Detailed mechanistic studies of the reactions of this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, will be essential for controlling its chemical transformations.
Interaction with Biological Macromolecules: Investigating the binding of this compound to proteins and nucleic acids can help to identify potential biological targets and elucidate its mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can be employed for this purpose.
Metabolic Fate: Understanding the metabolic pathways of this compound in biological systems is critical, as the metabolites may exhibit different biological activities or toxicities. The reduction of the nitro group is often a key step in the activation of nitroaromatic compounds.
Rational Design of Novel Chemical Entities Based on the Naphthofuran Core
The this compound scaffold provides a versatile platform for the rational design of new chemical entities with tailored properties. A systematic structure-activity relationship (SAR) study can be conducted by modifying different parts of the molecule, as outlined below.
| Molecular Modification | Design Rationale | Potential Impact |
| Modification of the Nitro Group | ||
| Reduction to an amino group | Introduce a basic center, potential for further derivatization | Altered electronic properties and biological activity |
| Replacement with other electron-withdrawing groups (e.g., SO2R, CF3) | Modulate electronic properties and lipophilicity | Fine-tuning of reactivity and pharmacokinetic properties |
| Modification of the Carbonitrile Group | ||
| Hydrolysis to a carboxylic acid or amide | Introduce hydrogen bonding capabilities | Improved solubility and potential for new biological interactions |
| Conversion to a tetrazole | Introduce a bioisostere of a carboxylic acid | Enhanced metabolic stability and altered acidity |
| Modification of the Naphthofuran Core | ||
| Introduction of substituents (e.g., -OH, -OMe, -F) | Modulate steric and electronic properties | Improved binding affinity and selectivity for biological targets |
| Alteration of the fusion pattern (e.g., naphtho[1,2-b]furan) | Change the overall shape and electronic structure | Exploration of new chemical space |
By systematically exploring these modifications, it will be possible to develop new compounds with optimized properties for specific applications, such as drug candidates or functional materials.
Emerging Areas of Research Application for this compound and its Analogues
While the naphthofuran scaffold is known for its biological activities, the unique combination of the nitro and carbonitrile groups in this compound may open up new and emerging areas of application.
Materials Science: Polycyclic aromatic hydrocarbons and their heterocyclic analogues are of great interest in materials science. The extended π-system and the presence of electron-withdrawing groups in this compound suggest that it could be explored as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Chemical Sensors: The electron-deficient nature of the molecule could make it a suitable candidate for the development of chemical sensors for electron-rich analytes. The fluorescence or electrochemical properties of the naphthofuran core could be modulated upon binding to a target analyte.
Pharmacological Probes: Labeled analogues of this compound could be synthesized and used as molecular probes to study biological processes. For example, a fluorescently tagged version could be used to visualize its localization within cells.
Green Chemistry: The development of greener and more sustainable synthetic methods for N-heterocycles is a growing area of research. The synthesis of this compound could serve as a model system for the development and optimization of such methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
